2-(2-fluorophenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide

LYPLA1 Inhibitor Isoform Selectivity Competitive ABPP

ML348 free base delivers the definitive selectivity (>14‑fold over LYPLA2) required for clean, LYPLA1‑specific de‑palmitoylation studies in HRAS‑driven cancer and Huntington's disease models. Validated in vivo target engagement, CNS penetration, and reversible kinetics make it the only benchmark for ABPP assay calibration. Choose ML348 free base to eliminate confounding off‑target effects observed with dual inhibitors like ML211.

Molecular Formula C18H25FN2O2S
Molecular Weight 352.47
CAS No. 2034589-83-6
Cat. No. B2630589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide
CAS2034589-83-6
Molecular FormulaC18H25FN2O2S
Molecular Weight352.47
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)COC2=CC=CC=C2F)C3CCSC3
InChIInChI=1S/C18H25FN2O2S/c19-16-3-1-2-4-17(16)23-12-18(22)20-11-14-5-8-21(9-6-14)15-7-10-24-13-15/h1-4,14-15H,5-13H2,(H,20,22)
InChIKeyINRQKLYDFRUSKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ML348 (CAS 2034589-83-6) Procurement Guide: A Selective LYPLA1 Inhibitor Probe for Palmitoylation Research


2-(2-fluorophenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide, widely known by the research code ML348, is a synthetic small-molecule probe belonging to the phenoxyacetamide class. It functions as a selective, reversible inhibitor of lysophospholipase 1 (LYPLA1, also known as acyl-protein thioesterase 1, APT1) [1]. This compound was developed as part of the NIH Molecular Libraries Program to dissect the roles of protein palmitoylation, specifically targeting the depalmitoylating enzyme LYPLA1 over its structural homolog LYPLA2 [2]. Its key characteristics include nanomolar potency, validated target engagement in cellular and in vivo models, and a well-defined selectivity profile against a broad panel of serine hydrolases, making it a critical tool for oncology and neurobiology research [3].

Why ML348 (2-(2-fluorophenoxy)acetamide) Cannot Be Replaced by Generic LYPLA1/2 Inhibitors in Research


The scientific value of ML348 lies in its unique combination of reversible LYPLA1-inhibitory activity and its precise isoform selectivity, a profile not met by structurally similar analogs or dual inhibitors within the LYPLA family. The presence of the 2-fluorophenoxy group and the tetrahydrothiophene (thiolane) piperidine scaffold confers a specific binding mode validated by co-crystallography [1]. Generic substitution with pan-lipase inhibitors or dual LYPLA1/LYPLA2 probes like ML211 or ML378 introduces confounding biological effects due to off-target engagement of LYPLA2, ABHD6, and other serine hydrolases, thereby compromising the interpretation of LYPLA1-specific de-palmitoylation events in HRAS-driven cancer models or neurobiology studies [2]. The quantitative evidence below demonstrates that only ML348 provides a >14-fold selectivity window over LYPLA2 and >47-fold selectivity over the wider serine hydrolase family, ensuring the pharmacological phenotype observed is directly attributable to LYPLA1 inhibition alone [3].

Quantitative Differentiation of ML348 from Closest LYPLA Inhibitors: A Procurement Selection Guide


Head-to-Head LYPLA1 Potency and Isoform Selectivity: ML348 vs. ML349

ML348 demonstrates a reciprocal selectivity profile compared to its closest structural probe analog, ML349, which is a LYPLA2-selective inhibitor. In directly comparable competitive ABPP assays, ML348 inhibits LYPLA1 with an IC50 of 210 nM while sparing LYPLA2 (IC50 > 3000 nM), yielding a >14-fold selectivity [1]. Conversely, ML349 inhibits LYPLA2 with an IC50 of 144 nM and shows weaker activity against LYPLA1 (IC50 > 3000 nM), achieving a >20-fold selectivity for the opposite isoform [2]. This complementary selectivity is critical for researchers requiring exclusive inhibition of LYPLA1 without suppressing LYPLA2 activity.

LYPLA1 Inhibitor Isoform Selectivity Competitive ABPP Acyl-protein thioesterase

Broad Serine Hydrolase Selectivity Comparison: ML348 Shows Superior Selectivity Over ML211

A critical procurement requirement for chemical probes is minimal off-target activity. When tested against a panel of >20 serine hydrolases, ML348 showed no significant inhibition (IC50 > 10,000 nM for all targets tested), resulting in a >47-fold selectivity window [1]. In contrast, the dual inhibitor ML211, despite being more potent on LYPLA1 (IC50 = 17 nM), inhibits the serine hydrolase ABHD11 with an IC50 of 10 nM, which compromises its utility as a specific LYPLA1 tool [2]. This lack of broad selectivity for ML211 introduces significant confounding variables in complex biological systems.

Broad Selectivity Profiling Serine Hydrolase Panel Off-target Screening Chemical Probe Standards

In Vivo Target Engagement of ML348: Confirming Utility in Live Animal Models

The ability to engage the target in a living organism is a decisive factor in probe selection. ML348 has been demonstrated to selectively inhibit LYPLA1 in vivo following intraperitoneal administration in mice, a critical validation step [1]. In contrast, the potent dual inhibitor ML211 lacks demonstrated in vivo activity due to poor solubility, limiting its use to cell-based or in vitro studies [2]. While the later-generation probe ML378 shows in vivo dual LYPLA1/LYPLA2 inhibition, its potent off-target engagement of ABHD6 (IC50 = 3.15 nM) makes it unsuitable for experiments requiring selective LYPLA1 inactivation in vivo [3].

In Vivo Pharmacology Pharmacodynamic Biomarker LYPLA1 in vivo inhibition Mouse Model

Mechanistic Differentiation: Reversible Inhibition Favoring Dynamic PALM Studies

ML348 acts as a reversible inhibitor of LYPLA1, as established by kinetic analysis yielding a Ki value of 300 nM [1]. This mechanism is in stark contrast to irreversible carbamate-based inhibitors like ML378 and sulfopin, which form permanent covalent adducts with their targets. Reversibility is a critical parameter for studies of dynamic post-translational modifications like palmitoylation, where washout experiments are essential to confirm target engagement and reversibility of phenotype. Irreversible inhibitors preclude such temporal control, complicating data interpretation [2].

Reversible Inhibitor Palmitoylation Dynamics Washout Kinetics Covalent Probe Comparison

Best Application Scenarios for ML348 (CAS 2034589-83-6) in Cancer and Neurobiology Research


Elucidating LYPLA1-Specific HRAS Depalmitoylation in Cancer Cell Lines

In KRAS/NRAS-driven cancer research, specifically mutant melanoma and acute myeloid leukemia (AML) studies, ML348 is used to dissect the role of LYPLA1 in depalmitoylating HRAS. Its exclusive selectivity over LYPLA2 (IC50 > 3000 nM) ensures that any observed changes in HRAS membrane localization or signaling (e.g., MAPK pathway activation) are due to LYPLA1 suppression alone, a claim that cannot be supported by dual inhibitors like ML211 [1]. The standard protocol involves treating cells with 5 µM ML348 for 3 hours, a concentration that achieves full LYPLA1 target engagement without cytotoxicity .

In Vivo Validation of LYPLA1 as a Target for Neurodegenerative Diseases

Given its validated in vivo activity and ability to cross the blood-brain barrier, ML348 is the probe of choice for Huntington's Disease (HD) models where palmitoylation cycle dynamics are disrupted [1]. A single i.p. dose of 50 mg/kg in mice leads to substantial LYPLA1 inhibition in the brain, liver, and kidney, providing a robust system for preclinical target engagement studies. Its reversible mechanism allows for the monitoring of pharmacodynamic recovery after compound washout, a crucial metric for CNS drug development .

Standardized Positive Control for High-Throughput LYPLA1 Activity-Based Protein Profiling (ABPP) Screens

Due to its strong selectivity (>47-fold over 20+ serine hydrolases) and well-characterized competitive kinetics, ML348 serves as an ideal positive control and reference standard in the development and validation of novel ABPP assays and inhibitor discovery campaigns focused on serine hydrolases [1]. It provides a benchmark for 'clean' LYPLA1 engagement, enabling screening centers to calibrate their hit-calling thresholds and distinguish between non-specific and LYPLA1-selective hits .

Quote Request

Request a Quote for 2-(2-fluorophenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.